Cas no 144791-02-6 (2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one)

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one 化学的及び物理的性質
名前と識別子
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- 2-Cyclobuten-1-one, 2,3-bis(1,1-dimethylethoxy)-4-hydroxy-
- 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
- 2,3-Bis(1,1-dimethylethoxy)-4-hydroxy-2-cyclobuten-1-one
- 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
-
- MDL: MFCD31560459
- インチ: 1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3
- InChIKey: BLYKNWIJVHOPRO-UHFFFAOYSA-N
- ほほえんだ: O(C1=C(C(C1([H])O[H])=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 228.1362
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 55.8
じっけんとくせい
- PSA: 55.76
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B1621-500mg |
2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one |
144791-02-6 | 500mg |
$205.0 | 2022-04-27 | ||
ChemScence | CS-B1621-1g |
2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one |
144791-02-6 | 1g |
$315.0 | 2022-04-27 | ||
abcr | AB555783-250mg |
2,3-Di-t-butoxy-4-hydroxy-2-cyclobuten-1-one; . |
144791-02-6 | 250mg |
€934.20 | 2025-02-20 | ||
abcr | AB555783-100mg |
2,3-Di-t-butoxy-4-hydroxy-2-cyclobuten-1-one; . |
144791-02-6 | 100mg |
€664.20 | 2025-02-20 | ||
Ambeed | A802220-1g |
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one |
144791-02-6 | 98% | 1g |
$945.0 | 2024-04-23 | |
Aaron | AR00IMXI-250mg |
2-Cyclobuten-1-one, 2,3-bis(1,1-dimethylethoxy)-4-hydroxy- |
144791-02-6 | 95% | 250mg |
$2121.00 | 2025-02-10 | |
eNovation Chemicals LLC | D711383-1g |
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobutenone |
144791-02-6 | 95% | 1g |
$1045 | 2025-02-27 | |
eNovation Chemicals LLC | D711383-0.25g |
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobutenone |
144791-02-6 | 95% | 0.25g |
$715 | 2025-02-27 | |
abcr | AB555783-250 mg |
2,3-Di-t-butoxy-4-hydroxy-2-cyclobuten-1-one; . |
144791-02-6 | 250MG |
€896.40 | 2023-07-10 | ||
eNovation Chemicals LLC | D711383-1g |
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobutenone |
144791-02-6 | 95% | 1g |
$1045 | 2024-07-19 |
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one 関連文献
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-oneに関する追加情報
Comprehensive Overview of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (CAS No. 144791-02-6)
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (CAS No. 144791-02-6) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its unique cyclobutenone core and tert-butoxy substituents, serves as a versatile intermediate in the synthesis of complex molecules. Its structural features make it particularly valuable for applications requiring controlled reactivity and stability under various conditions.
One of the most intriguing aspects of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is its role in photochemical reactions and catalysis. Researchers have explored its potential in green chemistry initiatives, where the demand for sustainable and efficient synthetic methods is rapidly growing. The compound's ability to participate in cycloaddition reactions and serve as a precursor for functionalized cyclobutenes aligns with current trends in molecular design and drug discovery.
In recent years, the scientific community has shown increasing interest in 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one due to its potential applications in advanced materials. For instance, its derivatives have been investigated for use in organic electronics and photonics, where precise control over molecular architecture is critical. This aligns with the broader search trends around "high-performance organic compounds" and "next-generation materials."
The synthesis and characterization of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one often involve advanced techniques such as NMR spectroscopy and mass spectrometry. These methods ensure the purity and structural integrity of the compound, which is essential for its use in fine chemical production. Questions like "How to synthesize 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one?" or "What are the spectroscopic properties of CAS 144791-02-6?" are commonly searched, reflecting the compound's technical relevance.
Another area of interest is the compound's stability under different environmental conditions. Studies have examined its behavior in aqueous solutions and organic solvents, addressing queries such as "Is 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one soluble in water?" This information is crucial for researchers designing experiments or industrial processes involving this compound.
From a commercial perspective, 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is often sought after by pharmaceutical and agrochemical industries. Its structural motifs are valuable for constructing bioactive molecules, making it a topic of interest in searches related to "building blocks for drug development." The compound's compatibility with microwave-assisted synthesis and other modern techniques further enhances its appeal.
Environmental and safety considerations are also frequently discussed in relation to CAS No. 144791-02-6. While the compound is not classified as hazardous, proper handling and storage are emphasized in laboratory safety guidelines. Searches like "Is 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one toxic?" highlight the importance of transparency in chemical safety data.
In summary, 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one (CAS No. 144791-02-6) represents a fascinating intersection of chemistry and innovation. Its applications span from academic research to industrial processes, driven by its unique properties and adaptability. As the scientific community continues to explore its potential, this compound remains a subject of both theoretical and practical significance.
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